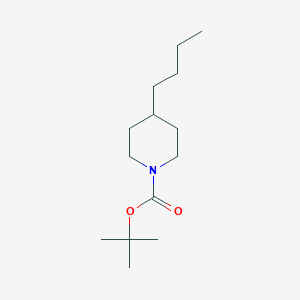

Tert-butyl 4-butylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

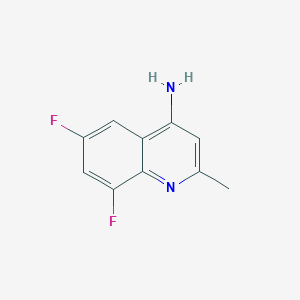

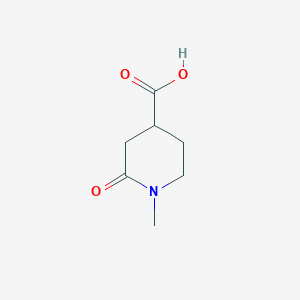

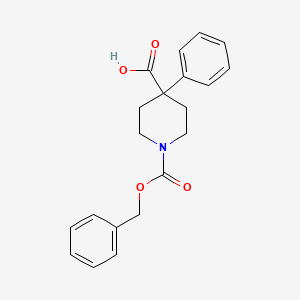

Tert-butyl 4-butylpiperidine-1-carboxylate is a chemical compound that falls within the category of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and the tert-butyl group is a common bulky alkyl substituent that can influence the physical and chemical properties of the molecule. The specific compound tert-butyl 4-butylpiperidine-1-carboxylate is not directly mentioned in the provided papers, but related compounds with tert-butyl groups and piperidine structures are extensively studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in a three-step process with a total yield of 49.9% . These examples demonstrate the complexity and the careful planning required to synthesize such molecules.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as NMR, IR, and MS, as well as X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was confirmed using NMR, MS, FT-IR, and X-ray diffraction . The crystal structure provides detailed information about the molecular conformation and the intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, oxidation, reduction, and substitution reactions. The synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, for example, involves Boc anhydride protection, oxidation, and reduction steps . These reactions are carefully chosen to introduce or modify functional groups in the piperidine ring, which can significantly alter the compound's reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can lead to steric hindrance, which affects the compound's solubility, boiling point, and melting point. The electronic properties of the substituents can also impact the compound's acidity, basicity, and reactivity in chemical reactions. For instance, the tert-butyl substituent is considered slightly electron-releasing, which can be observed in cyclic voltammetric data .

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

Tert-butyl 4-butylpiperidine-1-carboxylate and its derivatives are significant in the field of organic chemistry due to their roles as intermediates in the synthesis of complex molecules. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives have been synthesized through reactions with L-selectride, leading to the formation of cis isomers, which are further converted into trans isomers via the Mitsunobu reaction (Boev et al., 2015). Additionally, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is identified as a crucial intermediate in developing novel protein tyrosine kinase Jak3 inhibitors, highlighting its importance in pharmaceutical synthesis (Chen Xin-zhi, 2011).

Anticorrosive Applications

The compound has found applications beyond synthetic organic chemistry, such as in the development of anticorrosive agents. For example, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has demonstrated significant anticorrosive properties for carbon steel in corrosive environments, making it a candidate for protective coatings and corrosion inhibitors (Praveen et al., 2021).

Catalysis and Chemical Transformations

In catalytic processes, derivatives of tert-butyl 4-butylpiperidine-1-carboxylate have been employed to facilitate various chemical transformations. Research has shown these compounds can act as intermediates in the synthesis of chiral auxiliaries and other complex organic molecules, demonstrating their versatility in facilitating enantioselective synthesis and other catalytic processes (Studer et al., 1995).

Green Chemistry

The compound's derivatives have also been explored in the context of green chemistry, where they are involved in metal-free catalytic processes. These applications underscore the importance of tert-butyl 4-butylpiperidine-1-carboxylate derivatives in developing environmentally friendly and sustainable chemical processes (Xie et al., 2019).

Eigenschaften

IUPAC Name |

tert-butyl 4-butylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h12H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKGPZWPUATOIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629257 |

Source

|

| Record name | tert-Butyl 4-butylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-butylpiperidine-1-carboxylate | |

CAS RN |

1160592-00-6 |

Source

|

| Record name | tert-Butyl 4-butylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)